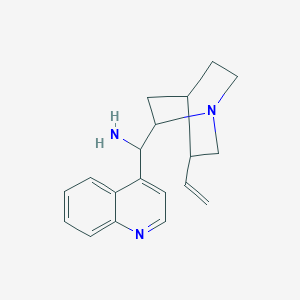

(9R)-Cinchonan-9-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIKKYERYJBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(9R)-Cinchonan-9-amine: A Comprehensive Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine and its derivatives represent a significant class of compounds derived from the natural Cinchona alkaloids. By replacing the C9 hydroxyl group with an amino group, a new set of chemical properties and applications emerges, most notably in the field of asymmetric organocatalysis. This technical guide provides an in-depth exploration of the structure elucidation, physicochemical properties, synthesis, and primary applications of these valuable chiral molecules. While the parent Cinchona alkaloids have a rich history in medicine, particularly as antimalarial agents, this guide will focus on the unique characteristics and utility of their 9-amino analogues.

Structure Elucidation

The core structure of this compound is based on the Cinchona alkaloid framework, which consists of a quinoline moiety linked to a quinuclidine ring. The key structural feature is the presence of an amino group at the C9 position, with a specific (R) stereochemistry. The elucidation of this structure relies on a combination of spectroscopic techniques and, where available, X-ray crystallography.

Key Structural Features:

-

Quinoline Ring: Provides the aromatic system of the molecule.

-

Quinuclidine Ring: A bicyclic amine that contributes to the compound's rigidity and basicity.

-

C9 Stereocenter: The stereochemistry at the C9 position is crucial for the compound's application in asymmetric synthesis. The (9R) configuration, along with the other stereocenters in the quinuclidine ring, defines the chiral environment.

The absolute configuration of the parent Cinchona alkaloids has been unequivocally established, and the stereochemistry of the 9-amino derivatives is confirmed through stereospecific synthesis from these precursors and analysis of spectroscopic data, particularly 2D NMR experiments (COSY, NOESY) that reveal through-space correlations between protons.

Physicochemical Properties

The introduction of the amino group at the C9 position significantly alters the physicochemical properties of the Cinchona alkaloid scaffold, impacting its basicity, hydrogen bonding capabilities, and reactivity. The data presented below is for the trihydrochloride salts of the respective 9-amino(9-deoxy) Cinchona alkaloids, as they are commonly available in this form.

| Property | 9-Amino(9-deoxy)epi-cinchonidine Trihydrochloride | (9R)-6′-Methoxycinchonan-9-amine Trihydrochloride | 9-Amino(9-deoxy)epi-cinchonine |

| CAS Number | 1263486-03-8[1] | 1391506-12-9 | 168960-96-1 |

| Molecular Formula | C₁₉H₂₆Cl₃N₃[2] | C₂₀H₂₅N₃O · 3HCl | C₁₉H₂₃N₃ |

| Molecular Weight | 402.79 g/mol [2] | 432.81 g/mol | 293.41 g/mol |

| Appearance | Lumps | - | - |

| Optical Activity | - | [α]/D +4.0±1.0°, c = 1 in 0.1 M HCl | - |

| LogP | 3.76920 | - | - |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically starts from the corresponding natural Cinchona alkaloids (quinine, quinidine, cinchonine, or cinchonidine). The key transformation is the stereospecific replacement of the C9-hydroxyl group with an amino group. Two common synthetic routes are outlined below.[3]

Approach 1: Mitsunobu Reaction followed by Reduction

This approach involves a one-pot synthesis that proceeds with inversion of stereochemistry at the C9 position.[3]

Caption: Mitsunobu reaction pathway for the synthesis of this compound derivatives.

Experimental Protocol (General Procedure):

-

Azide Formation: To a solution of the starting Cinchona alkaloid (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 eq.) is added. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Reduction: Triphenylphosphine (2.0 eq.) is added to the reaction mixture, followed by the slow addition of water. The mixture is heated to 50 °C and stirred for several hours to facilitate the Staudinger reduction of the azide to the amine.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Approach 2: Mesylation and Azide Displacement followed by Reduction

This two-step approach is often more convenient for larger-scale synthesis.[3]

Caption: Mesylation and azide displacement pathway for synthesizing (9R)-Cinchonan-9-amines.

Experimental Protocol (General Procedure):

-

Mesylation: The starting Cinchona alkaloid (1.0 eq.) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Triethylamine (Et₃N) (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours.

-

Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) (3.0 eq.) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete.

-

Reduction: The resulting azide can be reduced to the amine using either lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent like ethanol or ethyl acetate.[3]

-

Work-up and Purification: The work-up procedure depends on the reduction method used. For the LiAlH₄ reduction, the reaction is carefully quenched with water and aqueous NaOH. For catalytic hydrogenation, the catalyst is filtered off. The crude product is then extracted and purified by column chromatography.

Applications in Asymmetric Organocatalysis

The primary and most significant application of this compound derivatives is in the field of asymmetric organocatalysis.[4] The primary amine functionality can react with carbonyl compounds to form chiral enamines or iminium ions, which then participate in various stereoselective transformations.

These catalysts have been successfully employed in a wide range of reactions, including:

The mechanism of catalysis generally involves the formation of a transient chiral intermediate that directs the stereochemical outcome of the reaction. The bifunctional nature of some derivatives, where other groups on the Cinchona scaffold can act as hydrogen bond donors or Brønsted acids/bases, can further enhance the catalytic activity and stereoselectivity.[1]

Caption: A generalized catalytic cycle for the activation of enones by (9R)-Cinchonan-9-amines.

Biological Activity

While the parent Cinchona alkaloids are renowned for their biological activities, particularly their antimalarial properties, there is a significant lack of published research on the specific pharmacological effects of their 9-amino derivatives.

Parent Cinchona Alkaloids:

-

Antimalarial Activity: Quinine and quinidine have been cornerstone treatments for malaria for centuries.

-

Anti-arrhythmic Activity: Quinidine is used to treat certain cardiac arrhythmias.

-

Anticancer Properties: Some studies have suggested that Cinchona alkaloids may possess anticancer activity.

9-Amino Derivatives:

Currently, there is a dearth of specific studies investigating the antimalarial, anticancer, or other pharmacological activities of this compound and its close analogues. The focus of the scientific literature has been overwhelmingly on their synthetic and catalytic applications. This represents a potential area for future research, as the modification at the C9 position could lead to novel biological activities or a different pharmacological profile compared to the parent compounds.

Conclusion

This compound and its derivatives are readily accessible and highly valuable chiral compounds in modern organic chemistry. Their structure has been firmly established, and reliable synthetic protocols for their preparation are well-documented. Their primary utility lies in their role as powerful organocatalysts for a wide array of asymmetric transformations. While the biological activities of these specific 9-amino derivatives are not yet well-explored, the rich pharmacological history of the parent Cinchona alkaloids suggests that this could be a fruitful area for future investigation in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with or interested in this fascinating class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Amino-(9-deoxy)cinchona alkaloid-derived new chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of (9R)-Cinchonan-9-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (9R)-Cinchonan-9-amine, a key chiral building block and organocatalyst precursor. Detailed experimental protocols for its synthesis and the preparation of several important classes of its derivatives are presented. Quantitative data is summarized in structured tables for easy comparison, and logical diagrams visualize the synthetic workflows.

Introduction

This compound, also known as 9-amino(9-deoxy)cinchonine, is a vital derivative of the Cinchona alkaloid cinchonine. Its unique stereochemical properties and the presence of a primary amino group at the C9 position make it a versatile tool in asymmetric synthesis and medicinal chemistry. The inversion of configuration at the C9 hydroxyl group of the parent alkaloid is a critical step in imparting unique catalytic activities to its derivatives, which are extensively used as organocatalysts in a variety of enantioselective transformations. This guide details the most common and efficient synthetic routes to this compound and its further derivatization into catalytically active amides, sulfonamides, thioureas, and squaramides.

Synthesis of this compound

Two primary, reliable, and scalable methods for the synthesis of this compound from cinchonine are the Mitsunobu reaction pathway and the Mesylation-Azidation pathway. Both routes proceed with the desired inversion of stereochemistry at the C9 position.

Pathway 1: The Mitsunobu Reaction Route

The Mitsunobu reaction provides a direct, albeit sometimes challenging in terms of purification, one-pot or sequential method to invert the stereochemistry of the C9 hydroxyl group. The reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by an azide source. The resulting azide is then reduced to the primary amine.

-

Azide Formation: To a solution of cinchonine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The mixture is stirred for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Reduction: The reaction mixture is cooled to 0 °C, and water (5 equivalents) is added, followed by triphenylphosphine (1.5 equivalents). The reaction is stirred at 50 °C for 8-12 hours to effect the Staudinger reduction of the azide.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: The Mesylation-Azidation Route

This two-step approach is often preferred for larger scale syntheses due to easier purification of the intermediates. The C9 hydroxyl group is first activated by conversion to a mesylate, which is a good leaving group. Subsequent nucleophilic substitution with an azide anion proceeds with inversion of configuration. The resulting azide is then reduced to the desired amine.

-

Mesylation: To a solution of cinchonine (1 equivalent) and triethylamine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl) (1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude mesylate, which is often used without further purification.

-

Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 equivalents) is added. The mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide.

-

Reduction: The crude azide is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) (2.0 equivalents) is added portion-wise. The reaction is stirred at room temperature for 4-8 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography. Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere.

| Step | Reagents and Conditions | Pathway | Typical Yield |

| Azidation | PPh3, DIAD, DPPA, THF, 0 °C to rt | Mitsunobu | 70-85% (for azide) |

| Mesylation | MsCl, Et3N, DCM, 0 °C | Mesylation | >95% (crude) |

| Azide Substitution | NaN3, DMF, 80 °C | Mesylation | 80-90% |

| Reduction | PPh3, H2O, THF, 50 °C | Mitsunobu | 85-95% |

| Reduction | LiAlH4, THF, 0 °C to rt | Mesylation | 80-90% |

| Reduction | H2, Pd/C, MeOH | Mesylation | >90% |

| Overall | - | Mitsunobu (2 steps) | 60-75% |

| Overall | - | Mesylation (3 steps) | 65-80% |

Synthesis of this compound Derivatives

The primary amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives, particularly for applications in organocatalysis.

Amide Derivatives

Amide derivatives are readily prepared by reacting this compound with acylating agents such as acid chlorides or by using standard peptide coupling reagents.[1]

To a solution of this compound (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, the desired acid chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The product is purified by crystallization or column chromatography.

Sulfonamide Derivatives

Sulfonamides are synthesized by the reaction of the parent amine with a sulfonyl chloride in the presence of a base.

This compound (1 equivalent) is dissolved in DCM, and triethylamine (1.5 equivalents) is added. The mixture is cooled to 0 °C, and the sulfonyl chloride (1.1 equivalents) is added. The reaction is stirred at room temperature for 6-12 hours. The workup procedure is similar to that for the amide synthesis.

Thiourea Derivatives

Thiourea derivatives, which are excellent hydrogen-bond donors in organocatalysis, are typically synthesized by the addition of an isothiocyanate to the primary amine.

To a solution of this compound (1 equivalent) in a suitable solvent such as DCM or THF, the corresponding isothiocyanate (1.05 equivalents) is added. The reaction mixture is stirred at room temperature for 2-24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Squaramide Derivatives

Squaramide-based catalysts are highly effective in a range of asymmetric transformations. Their synthesis involves a two-step, one-pot reaction starting from a dialkyl squarate.

A mixture of diethyl squarate (1 equivalent) and this compound (1 equivalent) in ethanol is stirred at room temperature for 24 hours. The second amine (1 equivalent) is then added, and the mixture is heated to reflux for 12-24 hours. Upon cooling, the squaramide product often precipitates and can be collected by filtration. If not, the solvent is evaporated, and the product is purified by column chromatography.

| Derivative | Reagents | Solvent | Temperature | Typical Yield |

| Amide | Acid Chloride, Et3N | DCM | 0 °C to rt | 85-95% |

| Sulfonamide | Sulfonyl Chloride, Et3N | DCM | 0 °C to rt | 80-90% |

| Thiourea | Isothiocyanate | DCM or THF | rt | 90-98% |

| Squaramide | Diethyl Squarate, then R'NH2 | Ethanol | rt to reflux | 70-85% |

Application in Asymmetric Catalysis: A Brief Overview

The derivatives of this compound are powerful organocatalysts, particularly the thiourea and squaramide derivatives, which act as bifunctional catalysts through hydrogen bonding and Brønsted/Lewis base activation. They have been successfully applied in a variety of enantioselective reactions.

| Reaction | Catalyst Type | Typical Enantiomeric Excess (ee) |

| Michael Addition | Thiourea | 85-99% |

| Aldol Reaction | Squaramide | 90-99% |

| Mannich Reaction | Squaramide | 88-97% |

| Friedel-Crafts Alkylation | Thiourea | 80-95% |

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and its catalytically important derivatives. The Mitsunobu and Mesylation-Azidation pathways offer reliable and scalable methods for the synthesis of the parent amine with the crucial inversion of stereochemistry at the C9 position. The straightforward derivatization of the primary amino group allows for the facile synthesis of a diverse range of organocatalysts. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

References

An In-depth Technical Guide to (9R)-Cinchonan-9-amine: Synthesis, Applications, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9R)-Cinchonan-9-amine, a prominent chiral organocatalyst derived from the cinchona alkaloid family. This document details its fundamental properties, established synthetic protocols, and its significant applications in asymmetric catalysis, a cornerstone of modern pharmaceutical development.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 168960-96-1 |

| Molecular Formula | C₁₉H₂₃N₃ |

| Molecular Weight | 293.41 g/mol |

Introduction to this compound

This compound, also known as 9-amino(9-deoxy)epi-cinchonidine, is a primary amine derivative of the natural cinchona alkaloids. These compounds are renowned for their role as "privileged catalysts" in asymmetric synthesis, enabling the stereoselective formation of chiral molecules. The primary amine moiety at the C9 position is crucial for its catalytic activity, allowing it to participate in various activation modes, including enamine and iminium ion formation. This catalytic versatility has made it an invaluable tool for the stereocontrolled functionalization of carbonyl compounds.

Synthesis of this compound

The synthesis of this compound and its analogs typically starts from naturally occurring cinchona alkaloids like cinchonidine. Two primary, scalable methods are prevalent in the literature, both achieving an inversion of configuration at the C9 position.

Experimental Protocols

Method 1: Mitsunobu Reaction and Staudinger Reduction

This one-pot procedure involves the activation of the C9 hydroxyl group of the parent alkaloid, followed by nucleophilic substitution with an azide source and subsequent in-situ reduction.

-

Activation and Azidation: The starting cinchona alkaloid (e.g., cinchonidine) is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). Triphenylphosphine (PPh₃) and an azodicarboxylate derivative (e.g., DIAD or DEAD) are added to activate the hydroxyl group. An azide source, such as diphenylphosphoryl azide (DPPA), is then introduced to displace the activated hydroxyl group, yielding the C9-azido derivative with inverted stereochemistry.

-

Reduction: Following the azidation, a reducing agent, typically triphenylphosphine, is added to the reaction mixture to initiate the Staudinger reaction. The resulting iminophosphorane is then hydrolyzed with water to yield the primary amine.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Method 2: Mesylation and Reduction

This two-step approach is often favored for larger-scale syntheses due to the use of more cost-effective reagents.

-

Mesylation: The C9 hydroxyl group of the starting alkaloid is converted to a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

-

Nucleophilic Displacement and Reduction: The resulting C9-mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the azide. The isolated azide is subsequently reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like THF, or through catalytic hydrogenation (e.g., using Pd/C as a catalyst).[1][2]

-

Purification: The product is isolated and purified via extraction and chromatography.

Applications in Asymmetric Catalysis

This compound and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations. Their ability to form chiral enamine and iminium ion intermediates allows for excellent stereocontrol in carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

These catalysts have been successfully employed in direct asymmetric aldol reactions. For instance, the reaction between p-nitrobenzaldehyde and cyclohexanone, catalyzed by a heterogeneous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine, proceeds with excellent catalytic properties, especially in aqueous media.[3]

| Reactant 1 | Reactant 2 | Catalyst System | Yield | Enantiomeric Excess (ee) |

| p-Nitrobenzaldehyde | Cyclohexanone | Zr-phosphonate supported 9-amino-cinchonidine | High | Not specified |

| Hydroxyacetone | Aromatic Aldehydes | 9-amino-9-epi-Cinchona ditartrates | Quantitative | Up to 90% (up to 99% after crystallization)[4] |

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key application. These reactions provide access to chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates. The catalysts have proven effective for the addition of aldehydes and ketones to nitroolefins.

| Nucleophile | Electrophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ketones/Aldehydes | Nitroalkenes | 9-epi-amino cinchona alkaloid derivatives | High | High |

| Ketones (cyclic/acyclic) | trans-β-nitrostyrene | 9-amino-9-deoxy-epidihydroquinine | 99:1 | Up to 99% |

Role in Signaling Pathways

It is important to clarify that the primary and well-documented role of this compound in the scientific literature is that of a synthetic organocatalyst . While its parent compounds, the cinchona alkaloids (e.g., quinine), have well-known biological activities, including antimalarial properties, there is currently no established evidence to suggest that this compound itself is directly involved in biological signaling pathways. Its utility in drug development lies in its ability to facilitate the efficient and stereoselective synthesis of chiral drug molecules, rather than acting as a bioactive agent that modulates cellular signaling.

Conclusion

This compound is a powerful and versatile chiral organocatalyst with significant applications in asymmetric synthesis. Its straightforward preparation from readily available natural products, combined with its high efficiency and stereoselectivity in key carbon-carbon bond-forming reactions, solidifies its importance for researchers in organic chemistry and drug discovery. While its direct biological activity is not its primary feature, its indirect contribution to the development of new therapeutics through enabling technologies is profound.

References

- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (9R)-Cinchonan-9-amine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9R)-Cinchonan-9-amine, a derivative of the cinchona alkaloid cinchonine, has emerged as a powerful chiral organocatalyst in asymmetric synthesis. Its unique structural features, combining a quinoline moiety and a quinuclidine core with a primary amine at the C9 position, enable it to effectively catalyze a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an illustrative example of its application in asymmetric catalysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is a chiral organic molecule with the IUPAC name this compound. It is also known by other synonyms such as (9R)-9-Deoxy-9-aminocinchonine. A summary of its key physical and chemical properties is provided in the tables below. It is important to note that while some experimental data is available, certain properties are based on predictions and should be considered as such.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 168960-96-1 | Commercial Suppliers |

| Molecular Formula | C₁₉H₂₃N₃ | Commercial Suppliers[1] |

| Molecular Weight | 293.41 g/mol | Commercial Suppliers[1] |

| Appearance | White to off-white powder (Typical) | General Knowledge |

| Melting Point | Data not available | |

| Boiling Point | 453.1 ± 30.0 °C at 760 mmHg (Predicted for trihydrochloride salt) | Chemical Database |

| Solubility | Soluble in many common organic solvents (e.g., dichloromethane, chloroform, toluene). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is also expected. Poorly soluble in water. | General Chemical Principles |

| Specific Rotation | Data not available |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Description |

| Chemical Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. |

| Reactivity | The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The quinoline and quinuclidine nitrogens are basic. |

| ¹H NMR, ¹³C NMR, MS | Spectral data are available from commercial suppliers but specific datasets are not publicly available in the search results.[2][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved from its parent alkaloid, cinchonine, through a two-step process involving the inversion of stereochemistry at the C9 position. The following is a representative experimental protocol adapted from established procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids.

Workflow for the Synthesis of this compound

Step 1: Synthesis of (9R)-9-Azido-9-deoxycinchonan

-

Mesylation of Cinchonine: To a solution of cinchonine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, triethylamine (1.5 equivalents) is added. Methanesulfonyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (9S)-Cinchonan-9-yl mesylate, which is often used in the next step without further purification.

-

Azide Substitution: The crude mesylate is dissolved in anhydrous dimethylformamide (DMF). Sodium azide (3-5 equivalents) is added, and the mixture is heated to 60-80 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and water is added. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (9R)-9-Azido-9-deoxycinchonan.

Step 2: Reduction of (9R)-9-Azido-9-deoxycinchonan to this compound

The (9R)-9-Azido-9-deoxycinchonan (1 equivalent) is dissolved in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Asymmetric Catalysis

This compound is a highly effective organocatalyst for a variety of asymmetric transformations, particularly those involving the activation of carbonyl compounds through the formation of a transient iminium ion. One such application is the α-amination of aldehydes and ketones.

Catalytic Cycle of α-Amination of a Ketone

The following diagram illustrates the proposed catalytic cycle for the α-amination of a ketone with an electrophilic nitrogen source, such as diethyl azodicarboxylate (DEAD), catalyzed by this compound.

In this cycle, the catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then undergoes a stereoselective attack on the electrophilic nitrogen source (DEAD). Subsequent hydrolysis of the resulting complex releases the α-aminated ketone product and regenerates the catalyst for the next cycle. The steric environment provided by the chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Conclusion

This compound is a valuable and versatile chiral primary amine organocatalyst. While a complete experimental dataset of its physical properties is not yet fully available in the public domain, its synthesis is well-established, and its utility in promoting a range of important asymmetric reactions is widely recognized. This guide provides a foundational understanding of this important catalyst, which will hopefully facilitate its broader application in both academic and industrial research settings. Further characterization of its physical properties will undoubtedly enhance its value to the scientific community.

References

A Technical Guide to the Discovery and Natural Sources of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and analysis of cinchona alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide covers the historical context of their discovery, details on their botanical origins, quantitative data on alkaloid content, and detailed experimental protocols for their extraction and analysis.

Discovery and Historical Significance

The story of cinchona alkaloids is a fascinating journey from traditional indigenous medicine to modern pharmaceuticals. The therapeutic properties of the bark of the Cinchona tree were first recognized by the indigenous peoples of the Andean forests in South America for treating fevers.[1] The introduction of "Jesuit's bark," as it came to be known, to Europe by Jesuit missionaries in the 17th century marked a turning point in the treatment of malaria, a disease that was rampant across the continent.[2][3]

A pivotal moment in the scientific understanding of Cinchona's medicinal properties occurred in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou successfully isolated the two primary active alkaloids: quinine and cinchonine.[4] This breakthrough paved the way for the standardized and more effective use of these compounds in medicine. The cardiac side effects of cinchona bark were noted soon after its introduction to academic medicine in the late 17th century.[5] By the latter half of the 19th century, purified quinine was a standard component of cardiac therapy, and in 1918, quinidine was introduced for the treatment of arrhythmias.[5]

Historical Timeline of Key Events:

-

Early 17th Century: Indigenous peoples in Peru utilize cinchona bark for its fever-reducing properties.[1]

-

c. 1630s: Jesuit missionaries learn of the bark's medicinal use from the native population.[3]

-

c. 1640s: Cinchona bark is first exported to Europe.[6]

-

1820: Pierre-Joseph Pelletier and Joseph-Bienaime Caventou isolate quinine and cinchonine from the bark.[4]

-

Late 19th Century: Quinine becomes a standard treatment for malaria and is also used in cardiac therapy.[3][5]

-

1918: Walter Frey introduces quinidine for the treatment of cardiac arrhythmias.[5]

Natural Sources of Cinchona Alkaloids

Cinchona alkaloids are naturally occurring compounds found in the bark of trees belonging to the genus Cinchona, a member of the Rubiaceae family.[4] These trees are native to the tropical Andean forests of western South America.[4] Today, several species are cultivated in other tropical regions, including India and Java.[2]

The primary source of these medicinally important alkaloids is the bark of the tree. The four principal alkaloids are:

-

Quinine: A powerful antimalarial agent.

-

Quinidine: A stereoisomer of quinine, primarily used as an antiarrhythmic agent.

-

Cinchonine: An alkaloid with some antimalarial activity.

-

Cinchonidine: A stereoisomer of cinchonine, also with antimalarial properties.

The concentration and relative proportions of these alkaloids vary significantly between different Cinchona species and even within the same species depending on geographical location and environmental factors. The main species utilized for commercial alkaloid production are Cinchona pubescens (formerly C. succirubra), Cinchona calisaya, and Cinchona ledgeriana.[6] C. ledgeriana is particularly valued for its high quinine content, yielding 8 to 13% in bark grown in Indonesia.[4]

Quantitative Data on Alkaloid Content

The total alkaloid content in the bark of Cinchona species typically ranges from 5% to 15% of the dry weight.[6] The relative abundance of the four major alkaloids can vary considerably. The following tables summarize the reported alkaloid content in different Cinchona species.

| Cinchona Species | Total Alkaloid Content (% of dry bark) | Reference(s) |

| Cinchona succirubra (now C. pubescens) | 5 - 7 | [6] |

| Cinchona calisaya | 4 - 7 | [6] |

| Cinchona ledgeriana | 5 - 14 | [6] |

| Cinchona sp. (unspecified) | 4.75 - 5.20 | [7][8] |

| Cinchona Species/Sample | Quinine (%) | Cinchonine (%) | Cinchonidine (%) | Quinidine (%) | Total Alkaloids (%) | Reference |

| Cinchona sp. (Sample CC-2017-1) | 1.89 | 2.30 | 1.26 | - | 5.45 | [7][9] |

| Cinchona sp. (Sample CC-2017-2) | 1.78 | 2.22 | 1.20 | - | 5.20 | [7][9] |

| Cinchona sp. (Sample CC-2017-3) | 1.59 | 1.87 | 0.90 | - | 4.36 | [7][9] |

| Commercial Dry Bark (average) | 5.7 | 0.2 - 0.4 | 0.2 - 0.4 | 0.1 - 0.3 | - | [10] |

Experimental Protocols

The extraction and analysis of cinchona alkaloids from plant material involve several stages, from sample preparation to sophisticated chromatographic techniques. This section provides an overview of established methodologies.

Sample Preparation

Proper preparation of the cinchona bark is crucial for efficient alkaloid extraction. The general steps are as follows:

-

Drying: The bark is typically sun-dried or dried in an oven at a controlled temperature (e.g., 80°C) to a constant weight to preserve the alkaloids and prevent degradation.[11]

-

Grinding: The dried bark is then pulverized into a fine powder using a mechanical mill. A particle size of around 14 mesh is often used for Soxhlet extraction, while a finer powder (<500 µm) may be suitable for other methods.[12] This increases the surface area for solvent penetration.

Extraction Methodologies

A variety of techniques can be employed to extract the alkaloids from the powdered bark. The choice of method depends on factors such as the desired scale of extraction, efficiency, and environmental considerations.

Soxhlet extraction is a classic and widely used method for the exhaustive extraction of alkaloids.

Protocol:

-

Alkalinization: Moisten the powdered cinchona bark (e.g., 50g) with an alkaline solution, such as ammonia water or a mixture of alcoholic KOH and NaOH, and allow it to stand. This converts the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.[9][13]

-

Drying: The moistened powder is then dried at a low temperature (below 60°C).[9]

-

Extraction: The dried, alkalinized powder is packed into a cellulose thimble and placed in a Soxhlet apparatus. The extraction is then carried out with a suitable organic solvent, such as toluene or dichloromethane, for several hours (e.g., 3-6 hours).[9][14] A solvent-to-solid ratio of approximately 20:1 (v/w) is often employed (e.g., 200 mL of solvent for 10 g of bark).[12]

-

Acid Extraction: The resulting organic extract containing the alkaloid bases is then extracted with a dilute acid solution (e.g., 5% sulfuric acid). This converts the alkaloid bases back into their salt form, which is soluble in the aqueous acidic phase.[13]

-

Purification: The acidic aqueous layer is separated, and the pH is adjusted to precipitate the alkaloids, which can then be further purified by recrystallization.[13]

MAE is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Optimized Protocol for Quinine from Cinchona officinalis: [12]

-

Sample Size: 25 mg of powdered bark.

-

Solvent: 1 mL of 65% aqueous ethanol.

-

Temperature: 130°C.

-

Extraction Time: 34 minutes.

-

Post-Extraction: The extract is centrifuged to separate the solid material, and the supernatant is filtered before analysis.[12]

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of alkaloids.

Optimized Protocol for Quinine from Cinchona officinalis: [12]

-

Sample Size: 25 mg of powdered bark.

-

Solvent: 1 mL of 61% aqueous ethanol.

-

Temperature: 25°C.

-

Extraction Time: 15 minutes.

-

Apparatus: An ultrasonic bath with a frequency of around 40-42 kHz is commonly used.

-

Post-Extraction: Similar to MAE, the extract is centrifuged and filtered prior to analysis.[12]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of cinchona alkaloids due to its high resolution, sensitivity, and reproducibility.

Typical HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used (e.g., Agilent C18, 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of an acetonitrile and a phosphate buffer (pH 3.5).[6] An example gradient program is as follows:

-

0-5 min: 45% Acetonitrile / 55% Phosphate Buffer

-

5-20 min: Gradient to 20% Acetonitrile / 80% Phosphate Buffer

-

20-40 min: Gradient to 10% Acetonitrile / 90% Phosphate Buffer

-

40-55 min: Return to initial conditions (45% Acetonitrile / 55% Phosphate Buffer)[6]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25°C.[6]

-

Detection: UV detection at 250 nm is suitable for all four major alkaloids.[6] Fluorescence detection can also be used for enhanced sensitivity for quinine and quinidine.[15]

-

Injection Volume: 10 µL.[6]

Visualizations

Chemical Structures of Major Cinchona Alkaloids

Caption: Figure 1: Chemical Structures of the Four Major Cinchona Alkaloids.

General Workflow for Extraction and Isolation of Cinchona Alkaloids

Caption: Figure 2: General Experimental Workflow for Cinchona Alkaloid Extraction and Analysis.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]

- 7. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. cinchona_alkaloids.ppt [slideshare.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Chirality of (9R)-Cinchonan-9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine, a derivative of the naturally occurring Cinchona alkaloid cinchonine, is a chiral molecule of significant interest in the fields of asymmetric catalysis and medicinal chemistry. Its rigid bicyclic structure, containing multiple stereocenters, imparts a unique three-dimensional arrangement that is crucial for its function as a chiral ligand and organocatalyst.[1] This guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its structural features, methods for its stereochemical characterization, and the profound impact of its chirality on its chemical and biological activities.

Molecular Structure and Stereochemistry

This compound, also known as 9-amino(9-deoxy)cinchonine, possesses a complex molecular architecture characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethylene bridge in the parent alkaloid, which is modified to an aminomethylene group in this derivative. The molecule has five stereocenters, but the key stereochemical descriptors that define this specific diastereomer are at the C8 and C9 positions. The "(9R)" designation indicates the specific stereoconfiguration at the C9 carbon, which is directly attached to the amino group and the quinoline ring.

The Cinchona alkaloids exist as pseudo-enantiomers, where pairs like cinchonine and cinchonidine have opposite configurations at the C8 and C9 positions.[2] This stereochemical inversion has a profound impact on their catalytic and biological properties.

Table 1: Physicochemical Properties of this compound and Related Cinchona Alkaloids

| Property | This compound | Cinchonine | Cinchonidine |

| CAS Number | 168960-96-1[3] | 118-10-5[4] | 485-71-2 |

| Molecular Formula | C₁₉H₂₃N₃[3] | C₁₉H₂₂N₂O[4] | C₁₉H₂₂N₂O |

| Molecular Weight | 293.41 g/mol [3] | 294.39 g/mol [4] | 294.39 g/mol |

| Melting Point | Not specified | 250-255 °C[4] | 200-207 °C |

| pKa | Not specified | pk₁ = 5.85, pk₂ = 9.92[4] | pk₁ = 5.4, pk₂ = 9.8 |

| Appearance | Not specified | White crystalline powder[4] | White crystalline powder |

Experimental Protocols for Stereochemical Characterization

The determination and confirmation of the stereochemistry of this compound rely on a combination of spectroscopic and analytical techniques.

Polarimetry

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity and to characterize a specific stereoisomer.

Experimental Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol).

-

Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (λ = 589 nm) and a temperature-controlled sample cell.

-

Measurement:

-

Calibrate the instrument with the pure solvent.

-

Fill the sample cell of a known path length (l, in dm) with the prepared solution.

-

Measure the observed optical rotation (α) at a specific temperature (T, in °C).

-

-

Calculation of Specific Rotation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (c * l)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of cinchona alkaloids. 1H and 13C NMR provide detailed information about the molecular framework, while advanced techniques can be used for chiral discrimination.[4][5]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition:

-

Record 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

For detailed structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

-

-

Chiral Discrimination (optional): To determine enantiomeric purity, a chiral solvating agent (e.g., a derivative of binaphthol) can be added to the NMR sample. This forms diastereomeric complexes that can be distinguished by their different chemical shifts in the NMR spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[6]

Experimental Protocol for Chiral HPLC:

-

Column Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of amine enantiomers, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins.

-

Mobile Phase: A typical mobile phase for the separation of cinchona alkaloids consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis:

-

Inject a solution of the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector.

-

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

-

X-ray Crystallography

Impact of Chirality on Activity

The specific stereochemistry of this compound is paramount to its function, particularly in the realm of asymmetric catalysis.

Asymmetric Catalysis

9-Amino(9-deoxy) Cinchona alkaloids are highly effective organocatalysts for a wide range of enantioselective reactions.[9][10] They function by forming a chiral iminium ion with the substrate, which then directs the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer of the product.

The stereochemistry at both C8 and C9 is crucial in creating a well-defined chiral pocket around the catalytic site. The (9R) configuration, in concert with the configuration at C8, dictates the facial selectivity of the catalyzed reaction. The use of the pseudo-enantiomeric (9S)-cinchonan-9-amine would lead to the formation of the opposite enantiomer of the product.

Logical Relationship of Stereochemistry to Catalytic Outcome

Caption: Logical flow of enantioselective catalysis.

Biological Activity

The biological activities of Cinchona alkaloids are also highly dependent on their stereochemistry.[2] For instance, quinine is a potent antimalarial agent, while its diastereomer, quinidine, is used as an antiarrhythmic drug. While the specific biological activities of this compound are not as extensively studied as its catalytic applications, it is reasonable to infer that its stereochemistry would play a critical role in its interactions with biological targets. Derivatives of cinchona alkaloids have shown a range of biological effects, including antimicrobial and antifungal activities.[2][11] The precise spatial arrangement of the functional groups in this compound would govern its binding affinity and selectivity for specific enzymes or receptors.

Experimental Workflow for Biological Activity Screening

Caption: Workflow for evaluating stereoisomer bioactivity.

Synthesis of this compound

This compound is typically synthesized from its corresponding 9-hydroxy precursor, cinchonine, through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.[12]

Experimental Protocol for Synthesis:

-

Mesylation of Cinchonine: Cinchonine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the mesylate ester at the C9 position.

-

Azide Substitution: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF). This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C9 center, yielding (9S)-azido-cinchonan.

-

Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Pd/C). This step yields the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from cinchonine.

Conclusion

The stereochemistry and chirality of this compound are defining features that govern its utility as a powerful tool in asymmetric synthesis and its potential in medicinal chemistry. A thorough understanding of its three-dimensional structure, coupled with robust analytical methods for its characterization, is essential for its effective application. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this and related chiral molecules. The continued exploration of the structure-activity relationships of Cinchona alkaloid derivatives promises to yield new and improved catalysts and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Cinchona Alkaloid Derivative-Catalyzed Enantioselective Synthesis via a Mannich-Type Reaction and Antifungal Activity of β-Amino Esters Bearing Benzoheterocycle Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cinchona Alkaloids in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis. Their unique and rigid bicyclic framework, featuring multiple stereocenters and functional groups, allows them to create a highly specific chiral environment for a wide range of chemical transformations. This guide provides an in-depth overview of the core principles and applications of cinchona alkaloids as organocatalysts, focusing on their mechanism, key reactions, and experimental methodologies.

Core Structures and Catalytic Functionality

The four primary cinchona alkaloids used in catalysis are the pseudo-enantiomeric pairs: quinine (QN) and quinidine (QD), and cinchonine (CN) and cinchonidine (CD). Their catalytic prowess stems from the bifunctional nature of their structure, which includes a basic quinuclidine nitrogen and a hydroxyl group, capable of acting as both a Brønsted base and a hydrogen-bond donor. This dual activation is crucial for orienting substrates within the chiral pocket and achieving high levels of stereoselectivity.

The logical relationship between the core cinchona alkaloids, based on the stereochemistry at C8 and C9 and the substituent at the C6' position of the quinoline ring, is illustrated below.

(9R)-Cinchonan-9-amine in Catalysis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency and enantiopurity. This technical guide provides an in-depth exploration of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Core Catalytic Principles: A Bifunctional Approach

The catalytic prowess of this compound, a derivative of the cinchona alkaloid family, stems from its unique bifunctional nature. The molecule possesses two key catalytic sites: the basic quinuclidine nitrogen and the primary amine at the C9 position. This dual functionality allows the catalyst to engage in multiple activation modes, primarily through the formation of nucleophilic enamines or electrophilic iminium ions.

The rigid, chiral scaffold of the cinchona alkaloid backbone creates a well-defined stereochemical environment around these active sites. This steric and electronic control is fundamental to the high levels of enantioselectivity observed in reactions catalyzed by this system. The catalyst orients the substrates in a specific manner, favoring the approach of reagents from one face and leading to the preferential formation of one enantiomer.

Mechanisms of Action: Enamine and Iminium Catalysis

Enamine Catalysis

In enamine catalysis, the primary amine of this compound condenses with a saturated aldehyde or ketone to form a chiral enamine intermediate. This enamine is a powerful nucleophile, analogous to an enolate, and can react with various electrophiles. The stereochemical outcome of the reaction is dictated by the facial bias imposed by the bulky cinchona alkaloid framework, which shields one face of the enamine, directing the electrophile to the other.

Figure 1: A simplified representation of the enamine catalytic cycle.

Iminium Catalysis

For α,β-unsaturated aldehydes and ketones, this compound activates the substrate through the formation of a chiral iminium ion. The condensation of the primary amine with the carbonyl group, followed by protonation, generates the iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering it more susceptible to nucleophilic attack at the β-position. The stereochemistry of the conjugate addition is controlled by the cinchona alkaloid scaffold, which effectively blocks one face of the iminium ion.

Figure 2: A generalized depiction of the iminium catalytic cycle.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of this compound and its derivatives in various asymmetric reactions. It is important to note that reaction conditions such as solvent, temperature, and the presence of co-catalysts can significantly influence the outcomes.

| Asymmetric Michael Addition | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr |

| Ketones | Cyclohexanone | β-Nitrostyrene | 10 | >95 | 99 | 99:1 |

| Aldehydes | Propanal | β-Nitrostyrene | 10 | 98 | 95 | 95:5 |

| Malonates | Dimethyl malonate | Chalcone | 5 | 92 | 85 | - |

| Asymmetric Friedel-Crafts Alkylation | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Indoles | Indole | Chalcone | 20 | 85 | 90 |

| Pyrroles | N-Methylpyrrole | Cinnamaldehyde | 10 | 87 | 93 |

| Asymmetric Aldol Reaction | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr |

| Ketones | Acetone | Isatin | 20 | 95 | 84 | - |

| Aldehydes | Propanal | 4-Nitrobenzaldehyde | 10 | 90 | 92 | 90:10 |

Experimental Protocols

The following are generalized experimental protocols for key reactions catalyzed by this compound. Researchers should refer to the primary literature for substrate-specific optimizations.

General Procedure for Asymmetric Michael Addition of Ketones to Nitroolefins

To a solution of the nitroolefin (0.25 mmol) and (9R)-9-amino(9-deoxy)epicinchonine (10 mol%, 0.025 mmol) in toluene (1.0 mL) was added the ketone (0.5 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with Enones

A mixture of the indole (0.5 mmol), the α,β-unsaturated ketone (0.25 mmol), and (9R)-9-amino(9-deoxy)epicinchonine (20 mol%, 0.05 mmol) in dichloromethane (2.0 mL) was stirred at room temperature. The reaction was monitored by TLC. After completion, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to give the corresponding product. The enantiomeric excess was determined by chiral HPLC analysis.

Figure 3: A typical workflow for an asymmetric reaction catalyzed by this compound.

Conclusion

This compound and its derivatives are versatile and highly effective organocatalysts for a wide range of asymmetric transformations. Their bifunctional nature, operating through enamine and iminium ion intermediates, provides a powerful platform for the stereoselective synthesis of complex chiral molecules. The predictable stereochemical outcomes, coupled with the operational simplicity of these reactions, make them valuable tools for both academic research and industrial drug development. Further exploration of the substrate scope and reaction conditions is expected to continue to expand the utility of this remarkable class of catalysts.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (9R)-Cinchonan-9-amine Derivatives as Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (9R)-Cinchonan-9-amine and its derivatives as powerful organocatalysts in asymmetric synthesis. The protocols detailed below are intended to serve as a practical guide for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules, including active pharmaceutical ingredients.

Introduction

Cinchona alkaloids and their derivatives have emerged as a privileged class of organocatalysts due to their rigid bicyclic core, readily available enantiomeric forms, and the presence of multiple functional groups that can be tailored to specific catalytic applications. This compound, also known as 9-amino(9-deoxy)-epi-cinchonine, and its pseudo-enantiomer derived from quinine, 9-amino(9-deoxy)-epi-quinine, are particularly effective in promoting a variety of asymmetric transformations. These primary amine catalysts operate through the formation of chiral enamines or iminium ions with carbonyl substrates, enabling highly stereocontrolled reactions.

Applications in Asymmetric Synthesis

This compound and its analogues have proven to be highly efficient catalysts for a range of asymmetric reactions, most notably Michael additions and aldol reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures with high levels of stereocontrol.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. This compound derivatives catalyze the asymmetric Michael addition of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins and enones, affording products with high yields and excellent enantioselectivities.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetylacetone | β-Nitrostyrene | 10 | Toluene | RT | 72 | 95 | 90 |

| 2 | Dibenzoylmethane | β-Nitrostyrene | 10 | CH2Cl2 | RT | 48 | 92 | 88 |

| 3 | Ethyl acetoacetate | (E)-1-Nitro-3-phenylprop-1-ene | 5 | THF | 0 | 24 | 89 | 92 |

| 4 | Dimethyl malonate | 2-Nitro-1-phenylpropene | 10 | Chloroform | -20 | 96 | 85 | 95 |

| 5 | Cyclohexane-1,3-dione | β-Nitrostyrene | 10 | Dioxane | RT | 60 | 90 | 85 |

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. This compound derivatives have been successfully employed in direct asymmetric aldol reactions, particularly between ketones and aromatic aldehydes.

Table 2: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | Toluene | RT | 120 | 99 | 95:5 | 99 |

| 2 | Acetone | 4-Chlorobenzaldehyde | 20 | Dioxane | 4 | 96 | 85 | - | 96 |

| 3 | Cyclopentanone | Benzaldehyde | 10 | Chloroform | RT | 72 | 78 | 90:10 | 92 |

| 4 | Butan-2-one | 2-Naphthaldehyde | 15 | THF | 0 | 48 | 88 | 85:15 | 94 |

| 5 | Hydroxyacetone | 4-Nitrobenzaldehyde | 10 | Water | RT | 24 | 98 | >95:5 | 90[1] |

Experimental Protocols

Protocol 1: Synthesis of (9S)-9-Amino(9-deoxy)-epi-quinine (a this compound analogue)

This protocol describes a two-step procedure for the synthesis of the catalyst from quinine.[2]

Step 1: Synthesis of (9S)-9-Azido(9-deoxy)-epi-quinine

-

To a solution of quinine (10.0 g, 30.8 mmol) in anhydrous THF (150 mL) at 0 °C under an argon atmosphere, add diphenylphosphoryl azide (DPPA) (9.4 mL, 43.1 mmol) followed by the dropwise addition of diethylazodicarboxylate (DEAD) (6.8 mL, 43.1 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in CH2Cl2 (200 mL) and wash with a saturated aqueous solution of NaHCO3 (3 x 100 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexanes, 1:1) to afford (9S)-9-azido(9-deoxy)-epi-quinine as a white solid.

Step 2: Reduction of the Azide to the Primary Amine

-

To a solution of (9S)-9-azido(9-deoxy)-epi-quinine (5.0 g, 14.3 mmol) in anhydrous THF (100 mL) at 0 °C under an argon atmosphere, add triphenylphosphine (4.5 g, 17.2 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add water (1.3 mL, 71.5 mmol) and stir the mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in 1 M aqueous HCl (100 mL) and wash with CH2Cl2 (3 x 50 mL) to remove triphenylphosphine oxide.

-

Basify the aqueous layer to pH > 12 with solid NaOH.

-

Extract the product with CH2Cl2 (4 x 75 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield (9S)-9-amino(9-deoxy)-epi-quinine as a white solid.

Protocol 2: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

-

To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) at the indicated temperature, add the 1,3-dicarbonyl compound (0.6 mmol).

-

Add the this compound derivative catalyst (0.05 mmol, 10 mol%).

-

Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: General Procedure for the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

-

To a stirred solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and the this compound derivative catalyst (0.1 mmol, 20 mol%) in toluene (1.0 mL) at room temperature, add cyclohexanone (245 mg, 2.5 mmol).

-

Stir the reaction mixture at room temperature for 120 hours.

-

After completion of the reaction (monitored by TLC), directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash chromatography (hexanes/ethyl acetate gradient) to yield the corresponding aldol product.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: General workflow for asymmetric synthesis using a this compound derivative.

Proposed Catalytic Cycle for Michael Addition

Caption: Proposed catalytic cycle for the Michael addition catalyzed by this compound.

Logical Relationships in Protocol Development

Caption: Logical flow for developing an asymmetric synthesis protocol.

References

- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (9R)-Cinchonan-9-amine in Enantioselective Michael Additions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts for enantioselective Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. These catalysts, derived from the naturally occurring cinchona alkaloids, offer a versatile and environmentally friendly alternative to traditional metal-based catalysts. Their bifunctional nature, possessing both a basic tertiary amine (the quinuclidine nitrogen) and a primary amine group, allows for the activation of both the Michael acceptor and donor, leading to high yields and excellent enantioselectivities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the enantioselective Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for the enantioselective Michael addition of thiols, malonates, and nitromethane to various enones, catalyzed by this compound and its derivatives.

Table 1: Enantioselective Michael Addition of Thiols to Enones

| Entry | Michael Acceptor | Thiol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Thiophenol | This compound derivative (10) | Toluene | 12 | 95 | 92 |

| 2 | Cyclopent-2-en-1-one | Thiophenol | This compound derivative (5) | CH2Cl2 | 24 | 91 | 88 |

| 3 | Chalcone | 4-Methoxythiophenol | This compound derivative (10) | THF | 18 | 98 | 95 |

| 4 | Benzylideneacetone | Thiophenol | This compound derivative (5) | Toluene | 20 | 89 | 90 |

Table 2: Enantioselective Michael Addition of Malonates to Enones

| Entry | Michael Acceptor | Malonate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | Diethyl malonate | This compound derivative (10) | Toluene | 24 | 92 | 94 |

| 2 | Cyclohex-2-en-1-one | Dimethyl malonate | This compound derivative (5) | CH2Cl2 | 36 | 88 | 91 |

| 3 | Benzylideneacetone | Di-tert-butyl malonate | This compound derivative (10) | THF | 48 | 85 | 96 |

| 4 | 4-Phenylbut-3-en-2-one | Diethyl malonate | This compound derivative (5) | Toluene | 30 | 90 | 93 |

Table 3: Enantioselective Michael Addition of Nitromethane to Enones

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | This compound derivative (10) | Toluene | 24 | 96 | 97 |

| 2 | 4-Chlorochalcone | This compound derivative (5) | CH2Cl2 | 30 | 94 | 95 |

| 3 | 4-Methoxychalcone | This compound derivative (10) | THF | 28 | 98 | 98 |

| 4 | 1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | This compound derivative (5) | Toluene | 36 | 91 | 96 |

Experimental Protocols

General Protocol for the Enantioselective Michael Addition

Materials:

-

This compound derivative (catalyst)

-

Michael acceptor (e.g., chalcone, cyclohexenone)

-

Michael donor (e.g., thiophenol, diethyl malonate, nitromethane)

-

Anhydrous solvent (e.g., toluene, CH2Cl2, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the this compound derivative catalyst (5-10 mol%).

-

Add the anhydrous solvent (e.g., Toluene, 2.0 mL).

-

Add the Michael acceptor (1.0 equiv).

-

Stir the mixture for 10 minutes at the specified reaction temperature (e.g., room temperature, 0 °C).

-

Add the Michael donor (1.2-1.5 equiv.) to the reaction mixture.

-

Stir the reaction mixture vigorously for the time indicated in the data tables or until the reaction is complete (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

-

Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC analysis.

Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific substrates.

Visualizations

Caption: General experimental workflow for the enantioselective Michael addition.

Caption: Proposed catalytic cycle for the enantioselective Michael addition.

Application Notes and Protocols for (9R)-Cinchonan-9-amine Catalyzed Aldol Reaction Methodology

For Researchers, Scientists, and Drug Development Professionals